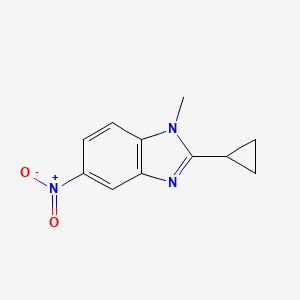
2-Cyclopropyl-1-methyl-5-nitro-1h-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-1-methyl-5-nitro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. The presence of a nitro group at the 5-position and a cyclopropyl group at the 2-position makes this compound particularly interesting for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-methyl-5-nitro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with cyclopropyl methyl ketone in the presence of a nitro-substituted reagent. The reaction is usually carried out under acidic conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include steps for purification, such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-1-methyl-5-nitro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Cyclopropyl-1-methyl-5-amino-1H-benzo[d]imidazole.
Reduction: Formation of 2-Cyclopropyl-1-methyl-5-amino-1H-benzo[d]imidazole.
Substitution: Formation of various substituted benzimidazoles depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyclopropyl-1-methyl-5-nitro-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-1-methyl-5-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-5-nitro-1H-benzo[d]imidazole
- 2-Cyclopropyl-1H-benzo[d]imidazole
- 5-Nitro-1H-benzo[d]imidazole
Uniqueness
2-Cyclopropyl-1-methyl-5-nitro-1H-benzo[d]imidazole is unique due to the presence of both a cyclopropyl and a nitro group, which confer distinct chemical and biological properties. The cyclopropyl group can enhance the compound’s stability and lipophilicity, while the nitro group contributes to its reactivity and potential biological activities .
Propriétés
Numéro CAS |
921040-11-1 |
|---|---|
Formule moléculaire |
C11H11N3O2 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
2-cyclopropyl-1-methyl-5-nitrobenzimidazole |
InChI |
InChI=1S/C11H11N3O2/c1-13-10-5-4-8(14(15)16)6-9(10)12-11(13)7-2-3-7/h4-7H,2-3H2,1H3 |
Clé InChI |
PBMUHNDHPJXIRE-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


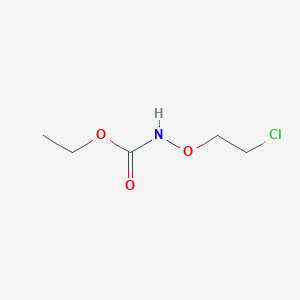

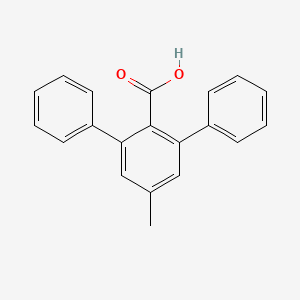
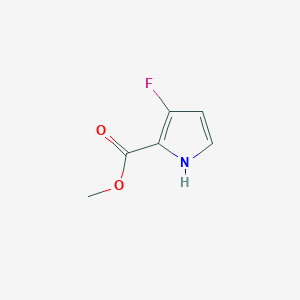
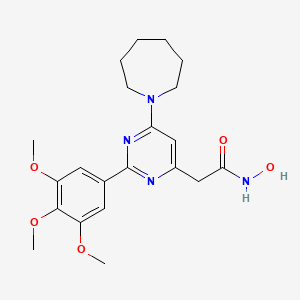
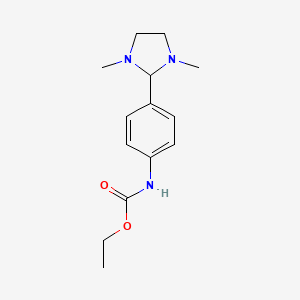
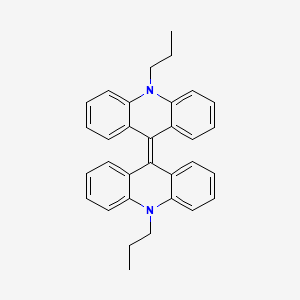
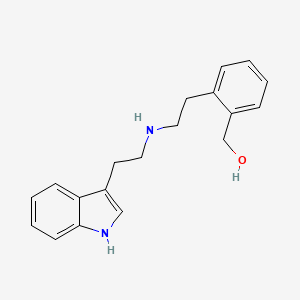


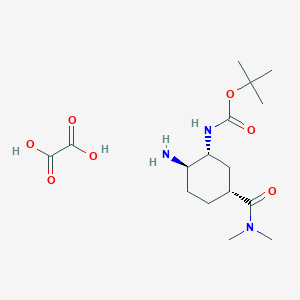
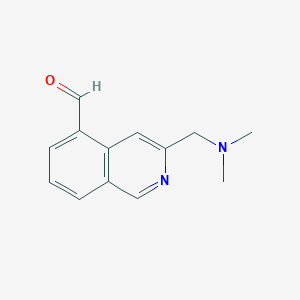

![Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]-](/img/structure/B12929161.png)
